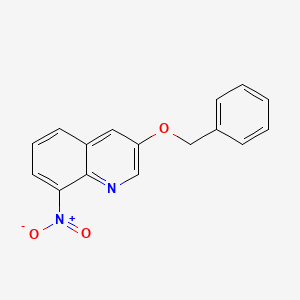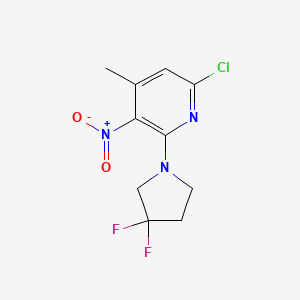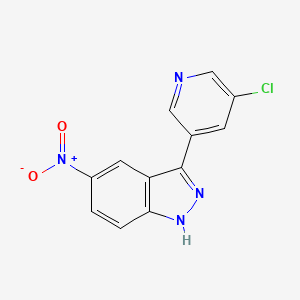
1,3-Bis(4-vinylphenyl)-1,3-propanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(4-ethenylphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H16O2 and a molecular weight of 276.32900 g/mol . This compound is characterized by the presence of two ethenylphenyl groups attached to a propane-1,3-dione backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-ethenylphenyl)propane-1,3-dione typically involves the reaction of 4-ethenylbenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of 1,3-bis(4-ethenylphenyl)propane-1,3-dione can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 4-ethenylbenzaldehyde and acetone
Catalyst: Base catalyst (e.g., sodium hydroxide)
Solvent: Ethanol
Temperature: 70°C
Pressure: Atmospheric pressure
化学反应分析
Types of Reactions
1,3-bis(4-ethenylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Substitution: The ethenyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Sodium borohydride in methanol, temperature around 0-5°C.
Substitution: Bromine in carbon tetrachloride, room temperature.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
科学研究应用
1,3-bis(4-ethenylphenyl)propane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用机制
The mechanism of action of 1,3-bis(4-ethenylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- 1,3-bis(4-tert-butylphenyl)propane-1,3-dione
- 1,3-bis(3,5-dimethylphenyl)propane-1,3-dione
- 1,3-bis(4-hydroxyphenyl)propane-1,3-dione
Uniqueness
1,3-bis(4-ethenylphenyl)propane-1,3-dione is unique due to the presence of ethenyl groups, which confer distinct reactivity and properties compared to its analogs. The ethenyl groups enhance its ability to undergo polymerization and other addition reactions, making it valuable in the synthesis of advanced materials and polymers.
属性
CAS 编号 |
512828-08-9 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
1,3-bis(4-ethenylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C19H16O2/c1-3-14-5-9-16(10-6-14)18(20)13-19(21)17-11-7-15(4-2)8-12-17/h3-12H,1-2,13H2 |
InChI 键 |
SHMTWOSKHSFTSM-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)






![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)





